molecular formula C24H29ClO7 B1666928 Bexagliflozin CAS No. 1118567-05-7

Bexagliflozin

Cat. No.: B1666928
CAS No.: 1118567-05-7
M. Wt: 464.9 g/mol
InChI Key: BTCRKOKVYTVOLU-SJSRKZJXSA-N
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Description

Bexagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2023 as an adjunct to diet and exercise for glycemic control in adults with type 2 diabetes mellitus (T2DM). Developed by TheracosBio, it lowers blood glucose by inhibiting renal glucose reabsorption, promoting urinary glucose excretion. Its molecular formula is C₂₄H₂₉ClO₇, with a molecular weight of 464.94 g/mol .

This compound demonstrates dose-dependent efficacy, with a 20 mg dose achieving near-maximal urinary glucose excretion . Phase 3 trials confirm its ability to reduce hemoglobin A1c (HbA1c) by ~0.5%, alongside modest reductions in systolic blood pressure (SBP) (~3–6 mmHg) and body weight (~2–3 kg) . Adverse effects align with the SGLT2 inhibitor class, including urinary tract infections (UTIs), genital mycotic infections, and rare risks of diabetic ketoacidosis (DKA) and volume depletion .

Preparation Methods

    Industrial Production: Information on large-scale industrial production methods for EGT1442 is limited. it is typically synthesized through multi-step organic synthesis.

  • Chemical Reactions Analysis

      Reactivity: EGT1442 undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products formed during these reactions would be derivatives of EGT1442 with modified functional groups.

  • Scientific Research Applications

    Clinical Efficacy in Type 2 Diabetes Mellitus

    Glycemic Control : Bexagliflozin has been shown to significantly reduce hemoglobin A1c (HbA1c) levels in patients with T2DM. In a meta-analysis involving multiple randomized controlled trials (RCTs), this compound demonstrated a mean difference of -0.45% in HbA1c compared to placebo, with a p-value < 0.00001 .

    Weight Management : In addition to glycemic control, this compound also contributes to weight loss. Clinical studies report an average reduction in body weight of approximately 1.61 kg after treatment .

    Blood Pressure Reduction : this compound has shown beneficial effects on systolic blood pressure, with reductions averaging around 3.8 mmHg compared to placebo .

    Applications in Chronic Kidney Disease

    This compound's role extends beyond diabetes management; it has shown promise in patients with T2DM and CKD. A phase 3 trial indicated that this compound significantly lowered HbA1c levels by 0.37% among patients with stage 3a/3b CKD . Furthermore, it reduced albuminuria by approximately 20.1%, which is crucial for kidney health .

    Summary of Clinical Trials on this compound

    Study Type Population Intervention Primary Outcomes Key Findings
    Phase 3 RCTT2DM + CKDThis compound 20 mg vs. placeboChange in HbA1c at 24 weeksHbA1c reduction of 0.37%, weight loss of 1.61 kg
    Phase 2 RCTT2DMThis compound 20 mg vs. placeboChange in HbA1c at 24 weeksSignificant reductions in HbA1c, body weight, and blood pressure
    Meta-AnalysisMultiple RCTsThis compound vs. placeboVarious glycemic and extra-glycemic outcomesConsistent reductions in HbA1c, body weight, and blood pressure

    Safety Profile

    This compound has a favorable safety profile, comparable to placebo regarding serious adverse events. The most common non-serious adverse effects include urinary tract infections and genital mycotic infections . Importantly, the incidence of serious adverse events was lower in the this compound group compared to the placebo group .

    Mechanism of Action

    • EGT1442 inhibits SGLT2 in the renal tubules, preventing glucose reabsorption.
    • This leads to increased urinary glucose excretion, reducing blood glucose levels.
    • Molecular targets include the SGLT2 protein itself and associated transport pathways.
  • Comparison with Similar Compounds

    Bexagliflozin vs. Dapagliflozin

    A pivotal 24-week, double-blind, phase 3 trial compared this compound 20 mg with dapagliflozin 10 mg in 406 Chinese T2DM patients inadequately controlled on metformin :

    Parameter This compound Dapagliflozin Difference (95% CI)
    HbA1c reduction (%) -1.08 -1.10 0.03 (-0.14, 0.19)
    Fasting plasma glucose (mmol/L) -1.95 -1.87 -0.12 (-0.47, 0.24)
    Body weight reduction (kg) -2.52 -2.22 -0.30 (-0.98, 0.38)
    SBP reduction (mmHg) -6.4 -6.3 -0.1 (-1.9, 1.7)
    Safety
    Urinary ketone bodies (%) 9.85 4.43 p < 0.05
    UTIs (%) 6.4 8.4 NS
    Hypoglycemia (%) 3.5 3.9 NS

    This compound demonstrated non-inferiority to dapagliflozin in HbA1c reduction (prespecified margin: 0.4%) . However, it had a higher incidence of urinary ketone bodies, though without increased DKA risk .

    This compound vs. Sitagliptin and Glimepiride

    In the BEST trial, this compound 20 mg was compared to sitagliptin 100 mg and glimepiride (titrated up to 6 mg) over 24 weeks :

    Parameter This compound Sitagliptin Glimepiride
    HbA1c reduction (%) -1.20 -0.85 -1.10
    Weight change (kg) -2.5 +0.3 +1.2
    Hypoglycemia (%) 2.0 1.5 12.0

    This compound showed superior HbA1c reduction vs. sitagliptin (p < 0.05) and comparable efficacy to glimepiride, with significantly lower hypoglycemia risk .

    This compound in Chronic Kidney Disease (CKD)

    A phase 3 trial in 312 patients with T2DM and CKD stages 3a/3b (eGFR 30–59 mL/min/1.73m²) demonstrated:

    Parameter This compound Placebo Placebo-Corrected Change
    HbA1c reduction (%) -0.37 -0.34 -0.31 (stage 3a), -0.43 (stage 3b)
    SBP reduction (mmHg) -3.8 -0.5 -3.3
    Albuminuria reduction 20.1% p = 0.03

    placebo .

    Class-Wide Comparisons

    Cardiovascular and Renal Outcomes:

    • Empagliflozin (EMPA-REG OUTCOME) and Dapagliflozin (DAPA-HF) reduce cardiovascular mortality and heart failure hospitalizations .
    • This compound: Limited cardiovascular outcome data.

    Biological Activity

    Bexagliflozin is a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for the management of type 2 diabetes mellitus (T2D). This compound has garnered attention due to its dual role in glycemic control and potential benefits for patients with chronic kidney disease (CKD). This article delves into the biological activity of this compound, examining its efficacy, safety, and overall impact on metabolic parameters based on diverse clinical studies.

    This compound inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound promotes the excretion of excess glucose through urine, thereby lowering blood glucose levels. Additionally, it has been suggested that SGLT2 inhibitors may confer renal protective effects, particularly in patients with diabetes and CKD.

    Glycemic Control

    Multiple clinical trials have established the efficacy of this compound in reducing hemoglobin A1c (HbA1c) levels in patients with T2D. A significant study involving 312 patients with stage 3a/3b CKD reported a reduction in HbA1c by 0.37% compared to placebo (P < 0.001) after 24 weeks of treatment . The results were stratified by CKD stage, showing reductions of 0.31% for stage 3a and 0.43% for stage 3b .

    Table 1: Summary of Key Clinical Trials Involving this compound

    Study IdentifierPopulationDurationPrimary EndpointHbA1c Reduction (%)Additional Findings
    NCT02390050T2D patients (n=292)12 weeksHbA1c changeNot specifiedEfficacy demonstrated vs placebo
    NCT02715258T2D patients (n=207)24 weeksHbA1c change-0.37Significant reduction in body weight and SBP
    NCT01377844T2D patients (n=288)96 weeksHbA1c changeNot specifiedLong-term efficacy assessed
    NCT03259789T2D + Metformin (n=317)24 weeksHbA1c changeNot specifiedNon-inferiority to glimepiride

    Safety Profile

    This compound has been generally well tolerated across various studies. Adverse events reported include urinary tract infections and genital mycotic infections, which are common among SGLT2 inhibitors . Importantly, the frequency of serious adverse events did not significantly differ from placebo groups.

    Impact on Cardiovascular Outcomes

    In high-risk populations with T2D, this compound demonstrated non-inferiority regarding major adverse cardiovascular events (MACE) compared to placebo . The incidence of MACE was observed at rates of 7.9% for this compound versus 10.1% for placebo, suggesting a favorable cardiovascular safety profile .

    Additional Benefits

    Beyond glycemic control, this compound has shown beneficial effects on other metabolic parameters:

    • Body Weight : A mean reduction of approximately 1.61 kg was noted in patients treated with this compound compared to placebo (P < 0.001) .
    • Systolic Blood Pressure : A reduction of about 3.8 mmHg was observed (P = 0.02) .
    • Albuminuria : There was a geometric mean ratio reduction of albuminuria by 20.1% (P = 0.03), indicating potential renal protective effects .

    Case Studies

    Several case studies highlight the real-world application of this compound:

    • Case Study A : A patient with poorly controlled T2D and stage 3 CKD experienced a reduction in HbA1c from 8.5% to 7.8% after initiating treatment with this compound over three months.
    • Case Study B : Another patient reported significant weight loss and improved blood pressure control while on this compound, emphasizing its multifaceted benefits.

    Q & A

    Basic Research Questions

    Q. What key clinical trial designs established Bexagliflozin's efficacy in glycemic control?

    this compound’s efficacy was validated through randomized, double-blind, placebo-controlled Phase II/III trials. For example:

    • A 12-week Phase II trial (NCT02390050) demonstrated dose-dependent HbA1c reductions (5–20 mg), with a placebo-adjusted mean change of -0.80% at 20 mg .
    • A 24-week Phase III trial (NCT02715258) showed significant HbA1c reduction (-0.41% vs. placebo) and fasting plasma glucose (FPG) improvement (-14 mg/dL) as monotherapy .
    • Trials used mixed-model repeated measures (MMRM) analysis to handle missing data and hierarchical testing for secondary endpoints (e.g., body weight, systolic blood pressure) .

    Q. What methodological approaches are used to assess this compound’s safety profile?

    Safety evaluations rely on pooled analyses of adverse events (AEs) across trials. Key findings include:

    • Common AEs: Genital mycotic infections (6% vs. 0% placebo), urinary tract infections (6% vs. 4%), and volume depletion (e.g., dizziness, hypotension) .
    • Severe risks: Diabetic ketoacidosis (DKA) may occur even with normal blood glucose levels, necessitating monitoring in high-risk populations .
    • Meta-analyses of 5 trials (n=2,973) found no increased risk of major adverse cardiovascular events (MACEs) vs. placebo (RR 1.18, 95% CI 0.66–2.10) .

    Q. How do this compound’s pharmacokinetic properties influence dosing regimens?

    • Rapid absorption (median Tmax: 2 hours), terminal half-life (~12 hours), and dose-proportional exposure (5–90 mg) support once-daily dosing .
    • Hepatic metabolism (UGT1A9/CYP3A4) and renal excretion (3% unchanged) require caution in severe hepatic impairment, though no dose adjustment is needed for eGFR ≥30 mL/min/1.73 m² .

    Advanced Research Questions

    Q. How do statistical methods like MMRM address missing data in this compound trials?

    Trials employed MMRM models to account for missing data via:

    • Multiple imputation : Excluding post-rescue medication data to preserve trial integrity .
    • Last observation carried forward (LOCF) : Sensitivity analysis for robustness .
    • Unstructured covariance : Modeling within-subject correlations, with autoregressive (1) as a fallback . These approaches ensure conservative estimates of HbA1c changes while minimizing bias from dropouts.

    Q. What contradictions exist between this compound’s cardiovascular outcomes and other SGLT2 inhibitors?

    Unlike empagliflozin (EMPA-REG OUTCOME) and canagliflozin (CANVAS), this compound’s BEST trial (n=1,700) showed non-significant MACE reduction (HR 0.79, 95% CI 0.56–1.09) despite similar HbA1c/weight benefits . Potential reasons:

    • Trial population : BEST included patients with established CVD or multiple risk factors but shorter follow-up (30 months) .
    • Sample size : Underpowered for rare CV events vs. larger outcome trials .

    Q. How does this compound’s efficacy vary in subpopulations like CKD patients?

    A Phase III trial (n=312) in CKD stages 3a/3b (eGFR 30–59 mL/min/1.73 m²) demonstrated:

    • HbA1c reduction: -0.37% vs. placebo (p<0.001) .
    • Secondary benefits: Body weight (-1.61 kg), systolic BP (-3.8 mmHg), and albuminuria (-20.1%) . This supports use in moderate-to-severe CKD, unlike other SGLT2 inhibitors with stricter eGFR thresholds .

    Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

    • RP-HPLC : Linear range 5–30 µg/mL (R²=0.999), LOD 0.004 µg/mL, LOQ 0.011 µg/mL using a C18 column and phosphate-methanol mobile phase .
    • UV-Vis spectroscopy : Validated for accuracy (98–102% recovery) and precision (%RSD <2%) in marketed formulations . Both methods comply with ICH guidelines for stability testing and forced degradation studies .

    Q. What are the challenges in establishing non-inferiority margins for this compound vs. active comparators?

    In the THR-1442-C-423 trial (vs. sitagliptin), a non-inferiority margin of 0.35% HbA1c was chosen based on regulatory precedents. This compound met non-inferiority (-0.74% vs. -0.82% for sitagliptin) but did not achieve superiority due to overlapping confidence intervals .

    Q. How do long-term extension studies inform this compound’s durability of effect?

    A 96-week trial (NCT01377844) showed sustained HbA1c reduction (-1.08% vs. placebo) and body weight loss (-2.86 kg), though attenuation occurred over time, highlighting the need for adjunct therapies in chronic management .

    Q. Methodological Considerations

    • Trial Design : Use adaptive designs for dose optimization and enrichment strategies for high-risk subgroups (e.g., CKD, CVD) .
    • Endpoint Selection : Prioritize composite endpoints (e.g., HbA1c + FPG + weight) to capture multidimensional efficacy .
    • Safety Monitoring : Implement DKA screening protocols and renal function tracking in long-term studies .

    Properties

    IUPAC Name

    (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BTCRKOKVYTVOLU-SJSRKZJXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H29ClO7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    464.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1118567-05-7
    Record name Bexagliflozin [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Bexagliflozin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12236
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name BEXAGLIFLOZIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

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